1-(3,4-dichlorophenyl)-3-{(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene}urea
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Overview
Description
3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes dichlorophenyl, dimethylpyrimidinyl, and methoxyphenyl groups, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea typically involves multiple steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 3,4-dichlorophenylamine and 4,6-dimethyl-2-aminopyrimidine.
Condensation Reaction: These intermediates undergo a condensation reaction with 3-methoxybenzaldehyde in the presence of a suitable catalyst to form the desired urea derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Optimization of Reaction Conditions: Optimization of temperature, pressure, and catalyst concentration to maximize efficiency.
Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted groups at the dichlorophenyl moiety.
Scientific Research Applications
3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- **3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]thiourea
- **3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]hydrazine
Uniqueness
Structural Differences: The presence of different functional groups (urea, thiourea, hydrazine) leads to variations in chemical reactivity and biological activity.
Applications: While similar compounds may share some applications, 3-(3,4-Dichlorophenyl)-1-[(Z)-[(4,6-Dimethylpyrimidin-2-yl)amino][(3-methoxyphenyl)amino]methylidene]urea is unique in its specific interactions and effects, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C21H20Cl2N6O2 |
---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(3-methoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C21H20Cl2N6O2/c1-12-9-13(2)25-19(24-12)28-20(26-14-5-4-6-16(10-14)31-3)29-21(30)27-15-7-8-17(22)18(23)11-15/h4-11H,1-3H3,(H3,24,25,26,27,28,29,30) |
InChI Key |
KVLYKDAODMYYQV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=CC(=CC=C2)OC)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC(=CC=C2)OC)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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